3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps. One common synthetic route begins with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product. The scalability of the synthesis process is also a critical factor in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead compound in the development of new drugs, particularly for targeting specific enzymes and receptors.
Pharmacology: It has been studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is also explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis . The compound’s effects on molecular pathways, such as the NF-kB inflammatory pathway, have also been studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Triazole-Pyrimidine Hybrids: Compounds that combine triazole and pyrimidine rings, similar to the target compound.
Uniqueness
3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H14ClN7O |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H14ClN7O/c1-2-14-16(11-3-5-12(20)6-4-11)17-21-9-13-15(27(17)25-14)7-8-26(18(13)28)19-22-10-23-24-19/h3-10H,2H2,1H3,(H,22,23,24) |
InChI Key |
IWTCFMBHNAUODL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=NC=NN5 |
Origin of Product |
United States |
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